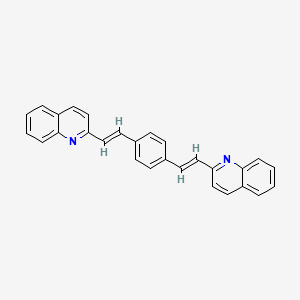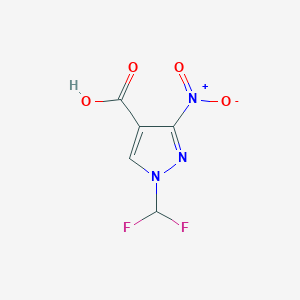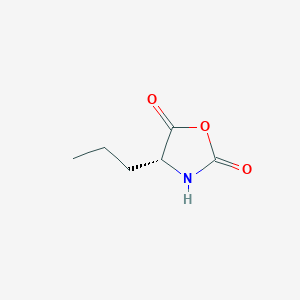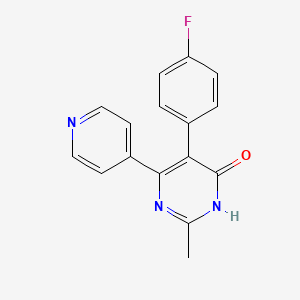
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene is an organic compound that features a benzene ring substituted with two quinolinyl-ethenyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinolinyl-ethenyl intermediates.
Condensation Reaction: These intermediates are then subjected to a condensation reaction with benzene derivatives under controlled conditions.
Catalysts and Solvents: Common catalysts used in this process include palladium-based catalysts, and solvents such as toluene or dimethylformamide (DMF) are often employed to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinolinyl-ethenyl benzene derivatives with oxidized functional groups.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene involves its interaction with specific molecular targets. The quinolinyl groups can engage in π-π stacking interactions with aromatic systems, while the ethenyl linkages provide flexibility and conjugation. These interactions can influence the compound’s electronic properties, making it suitable for applications in organic electronics.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-quinolinyl)-1,3-butadiene: Similar in structure but with different electronic properties due to the butadiene linkage.
1,4-Bis(2-pyridyl)ethenylbenzene: Contains pyridyl groups instead of quinolinyl groups, leading to different reactivity and applications.
Uniqueness
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene is unique due to its specific quinolinyl-ethenyl substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Propiedades
Fórmula molecular |
C28H20N2 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-[(E)-2-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C28H20N2/c1-3-7-27-23(5-1)15-19-25(29-27)17-13-21-9-11-22(12-10-21)14-18-26-20-16-24-6-2-4-8-28(24)30-26/h1-20H/b17-13+,18-14+ |
Clave InChI |
DJDHBLKJOAHWQU-HBKJEHTGSA-N |
SMILES isomérico |
C1=CC=C2N=C(C=CC2=C1)/C=C/C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5C=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Phenylethenyl)phenyl]methanol](/img/structure/B11714472.png)
![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)

![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714515.png)
![(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11714518.png)
![2-[4-(hexyloxy)phenyl]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11714524.png)
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)


![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)
